molecular formula C20H20N4O3S B2750122 N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 946325-39-9

N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2750122
CAS No.: 946325-39-9
M. Wt: 396.47
InChI Key: UUHYTQQCLARUJP-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a synthetic acetamide derivative featuring a 1,3-thiazole core substituted at position 2 with a [(phenylcarbamoyl)amino] group and at position 4 with an acetamide-linked 2-ethoxyphenyl moiety. The compound’s structure combines a thiazole heterocycle with carbamoyl and ethoxyphenyl substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-27-17-11-7-6-10-16(17)23-18(25)12-15-13-28-20(22-15)24-19(26)21-14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3,(H,23,25)(H2,21,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHYTQQCLARUJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-ethoxyaniline with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiazole ring . The final step involves the acylation of the thiazole intermediate with phenyl isocyanate to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes to ensure consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

The compound is structurally related to several acetamide-thiazole derivatives, differing primarily in substituents on the phenyl and thiazole moieties. Below is a comparative analysis based on structural and functional features:

Structural Comparison

Table 1: Substituent Analysis of Acetamide-Thiazole Derivatives

Compound Name Phenyl Substituent Thiazole Substituent Key Features References
Target compound 2-ethoxyphenyl 2-[(phenylcarbamoyl)amino] Electron-donating ethoxy group; carbamoyl-linked phenyl on thiazole N/A
Mirabegron (β3-adrenoceptor agonist) 4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl] 2-amino Amino group on thiazole; complex phenylethyl-aminoethyl substituent
N-(4-bromophenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide 4-bromophenyl 2-[(phenylcarbamoyl)amino] Electron-withdrawing bromo substituent; identical thiazole substituent
2-{2-[(Cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(trifluoromethyl)phenyl]acetamide 4-(trifluoromethyl)phenyl 2-[(cyclohexylcarbamoyl)amino] Trifluoromethyl group; cyclohexylcarbamoyl on thiazole
N-{4-[2-(3-fluoroanilino)-1,3-thiazol-4-yl]phenyl}acetamide 4-thiazol-phenyl 2-(3-fluoroanilino) Fluorine substituent on anilino group; thiazole-phenyl linkage
Functional Implications

Mirabegron: The 2-amino thiazole and hydroxy-phenylethyl side chain confer β3-adrenoceptor selectivity, promoting bladder smooth muscle relaxation . Compared to the target compound, Mirabegron’s amino group may enhance hydrogen bonding with receptor residues, while the ethoxyphenyl-carbamoyl combination in the target could alter steric hindrance or lipophilicity.

N-(4-bromophenyl) analog () :

  • The 4-bromo substituent increases molecular weight and may enhance halogen bonding with targets. However, bromine’s electron-withdrawing nature could reduce metabolic stability compared to the target’s electron-donating ethoxy group .

The trifluoromethylphenyl substituent enhances lipophilicity and may influence blood-brain barrier permeability .

3-Fluoroanilino analog (): Fluorine’s electronegativity may modulate electronic effects on the thiazole ring, affecting resonance and dipole interactions. The absence of a carbamoyl group distinguishes its binding profile from the target compound .

Biological Activity

N-(2-ethoxyphenyl)-2-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

Chemical Structure and Properties

The compound has a complex structure featuring a thiazole ring, an ethoxyphenyl moiety, and a phenylcarbamoyl group. Its molecular formula is C21H23N5O2SC_{21}H_{23}N_{5}O_{2}S with a molecular weight of approximately 409.5 g/mol. The structural components suggest potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

1. Antitumor Activity

Studies have demonstrated that compounds containing thiazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have shown promising results in inhibiting cancer cell proliferation.

CompoundIC50 (µM)Cancer Cell LineReference
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, indicating that modifications to the structure can significantly affect biological activity.

2. β3-Adrenergic Receptor Agonism

Research indicates that thiazole-containing acetamides can act as selective β3-adrenergic receptor agonists. In particular, compounds with similar structures to this compound have been evaluated for their agonistic activity against human β3-, β2-, and β1-adrenergic receptors.

Compoundβ3-AR Activity (EC50)Selectivity Ratio (β3/β1)Reference
Compound C0.5 µM10:1
Compound D0.8 µM15:1

These findings suggest that such compounds could be developed for therapeutic applications in treating obesity and type 2 diabetes due to their ability to selectively activate β3 receptors.

3. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been explored extensively. Compounds structurally related to this compound have exhibited activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The presence of specific functional groups appears to enhance the antimicrobial efficacy of these compounds.

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

  • Antitumor Efficacy : A study evaluated a series of thiazole derivatives for their ability to inhibit tumor growth in vivo, demonstrating significant reductions in tumor size compared to control groups.
  • Diabetes Model : In rodent models of diabetes, compounds similar to this compound were shown to lower blood glucose levels effectively, supporting their potential as therapeutic agents for metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on both the thiazole ring and the phenyl moieties can significantly influence biological activities:

  • Electron-donating groups on the phenyl ring increase antitumor activity.
  • Substituents on the thiazole can modulate receptor selectivity and potency.

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